molecular formula C13H15N3S B2811347 2-(4-Phenylpiperazin-1-yl)thiazole CAS No. 1789594-90-6

2-(4-Phenylpiperazin-1-yl)thiazole

Cat. No.: B2811347
CAS No.: 1789594-90-6
M. Wt: 245.34
InChI Key: NEGAYWKZBRZERZ-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anxiolytic and acetylcholinesterase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)thiazole typically involves the condensation of thiazole derivatives with phenylpiperazine. One common method includes the reaction of 2-bromo-thiazole with 1-phenylpiperazine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its anxiolytic and acetylcholinesterase inhibitory activities, making it a candidate for treating anxiety disorders and Alzheimer’s disease.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylpiperazin-1-yl)thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thiazole ring enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-4-12(5-3-1)15-7-9-16(10-8-15)13-14-6-11-17-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGAYWKZBRZERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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